molecular formula C10H6Cl2O2S B043531 5-chloronaphthalene-2-sulfonyl Chloride CAS No. 89108-45-2

5-chloronaphthalene-2-sulfonyl Chloride

Cat. No.: B043531
CAS No.: 89108-45-2
M. Wt: 261.12 g/mol
InChI Key: MICVPVPQQNFKGU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Chloronaphthalene-2-sulfonyl Chloride is primarily used as a synthetic reagent . It is an amine reactive sulfonyl chloride , which means it can react with amines to form sulfonamides. The primary targets of this compound are therefore amine groups present in various molecules.

Mode of Action

The compound interacts with its targets (amines) through a process known as sulfonylation. In this reaction, the sulfonyl chloride group in the compound reacts with an amine to form a sulfonamide bond. This reaction is often used in the synthesis of various substances .

Pharmacokinetics

It is soluble in warm Chloroform, dichloromethane, DMF, DMSO, and ethyl acetate , which suggests that it could be distributed in the body through these solvents.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other reactive groups could interfere with its ability to react with amines. Additionally, the pH of the environment could potentially affect the reactivity of the compound. It is classified as a Dangerous Good for transport and may be subject to additional shipping charges , suggesting that it needs to be handled with care to ensure its stability and efficacy.

Chemical Reactions Analysis

5-Chloronaphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include pyridine, amines, and water. The major products formed from these reactions are sulfonamide derivatives and sulfonic acids .

Comparison with Similar Compounds

5-Chloronaphthalene-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Benzenesulfonyl chloride: Similar reactivity but with a benzene ring instead of a naphthalene ring.

    Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis with a toluene ring.

    Methanesulfonyl chloride: A simpler structure with a methane group.

The uniqueness of this compound lies in its naphthalene ring, which provides different steric and electronic properties compared to other sulfonyl chlorides .

Properties

IUPAC Name

5-chloronaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICVPVPQQNFKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370938
Record name 5-chloronaphthalene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89108-45-2
Record name 5-chloronaphthalene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloronaphthalene-2-sulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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